molecular formula C13H15NO4S B2748050 (2R,4R)-3-acetyl-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 110078-83-6

(2R,4R)-3-acetyl-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2748050
CAS No.: 110078-83-6
M. Wt: 281.33
InChI Key: HMYDLHFCLSTJNZ-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4R)-3-acetyl-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C13H15NO4S and its molecular weight is 281.33. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Stereochemistry

  • The absolute configuration of a compound similar to "(2R,4R)-3-acetyl-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid" was determined using nuclear magnetic resonance (NMR) spectroscopy, specific rotation measurement, and X-ray crystallography. This compound showed potent inhibitory activity against angiotensin I-converting enzyme (ACE) (Oya, Kato, Iwao, & Yasuoka, 1982).

Antimicrobial Applications

Chemical Synthesis and Characterization

  • The condensation reaction of ortho-vanillin and l-cysteine leads to the formation of a racemic mixture, including a diastereomer closely related to "this compound." This reaction was characterized by various spectroscopic methods, highlighting the synthesis process of such compounds (Muche, Müller, & Hołyńska, 2018).

Biochemical Significance

  • Thiazolidine derivatives, such as 2-acetylthiazole-4-carboxylic acid, are widely distributed in organisms across various kingdoms, suggesting a potential biochemical role for similar compounds. The presence of a reactive carbonyl group in these compounds indicates possible coenzyme functions (White, 1990).

Prodrug Potential

  • Certain thiazolidine-4(R)-carboxylic acid derivatives were evaluated for their protective effect against hepatotoxic deaths, suggesting that similar structures could have potential as prodrugs for delivering therapeutic agents (Nagasawa, Goon, Muldoon, & Zera, 1984).

Supramolecular Aggregation Behavior

  • The supramolecular aggregation behavior of thiazolidine-4-carboxylic acid derivatives was investigated, with a focus on hydrogen bonding functionalities and solvent molecules. This research provides insights into the potential applications of such compounds in gas storage, biosensing, and template catalysis (Jagtap, Pardeshi, Nabi, Hussain, Mir, & Rizvi, 2018).

Properties

IUPAC Name

(2R,4R)-3-acetyl-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c1-8(15)14-11(13(16)17)7-19-12(14)9-3-5-10(18-2)6-4-9/h3-6,11-12H,7H2,1-2H3,(H,16,17)/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYDLHFCLSTJNZ-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CSC1C2=CC=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1[C@@H](CS[C@@H]1C2=CC=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.